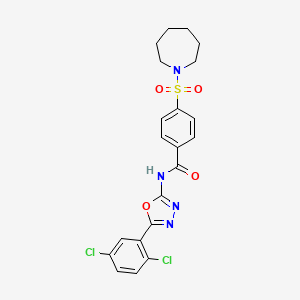

4-(azepan-1-ylsulfonyl)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

This compound is a 1,3,4-oxadiazole derivative featuring a benzamide core linked to an azepane sulfonyl group and a 2,5-dichlorophenyl substituent. The dichlorophenyl group enhances lipophilicity and electron-withdrawing properties, which may improve binding to biological targets like fungal enzymes .

Properties

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2N4O4S/c22-15-7-10-18(23)17(13-15)20-25-26-21(31-20)24-19(28)14-5-8-16(9-6-14)32(29,30)27-11-3-1-2-4-12-27/h5-10,13H,1-4,11-12H2,(H,24,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZGBWFYAZKJCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Cl2N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

-

Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

-

Introduction of the Dichlorophenyl Group: : The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorophenyl precursor reacts with the oxadiazole intermediate.

-

Sulfonylation: : The sulfonyl group is typically introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

-

Azepane Ring Formation: : The azepane ring can be formed through a ring-closing reaction, often involving the use of a suitable amine and a halogenated precursor.

-

Final Coupling: : The final step involves coupling the azepane-sulfonyl intermediate with the oxadiazole-dichlorophenyl intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the azepane ring or the sulfonyl group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

-

Reduction: : Reduction reactions can target the oxadiazole ring or the dichlorophenyl group, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

-

Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the sulfonyl group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Triethylamine, sodium hydroxide.

Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Research indicates that compounds with similar structures exhibit a range of biological activities:

Antimicrobial Activity

Compounds containing the oxadiazole moiety are known for their antimicrobial properties. Studies have shown that modifications within the sulfonamide group can significantly enhance effectiveness against various bacterial strains.

Anticancer Properties

Certain derivatives of this compound have demonstrated cytotoxic effects on cancer cell lines. For instance, in vitro studies revealed that compounds bearing the oxadiazole structure exhibited dose-dependent cytotoxicity against breast cancer cell lines such as MCF-7.

Anti-inflammatory Effects

Research has indicated potential applications in modulating inflammatory pathways. Some derivatives were found to inhibit the production of pro-inflammatory cytokines in macrophage models.

Antimicrobial Efficacy

A study investigated the antimicrobial properties of oxadiazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the sulfonamide group significantly affected potency against Escherichia coli and Staphylococcus aureus.

Cytotoxicity Assessment

In vitro studies on cancer cell lines (e.g., MCF-7) revealed that compounds with the oxadiazole structure exhibited dose-dependent cytotoxicity. This suggests a pathway for developing new cancer treatments based on structural modifications of the compound.

Inflammatory Response Modulation

Research involving RAW 264.7 macrophages demonstrated that specific derivatives could inhibit pro-inflammatory cytokine production, indicating potential therapeutic applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to various structural features:

| Structural Feature | Biological Implication |

|---|---|

| Azepane Ring | Enhances solubility and binding |

| Oxadiazole Moiety | Modulates enzyme activity |

| Sulfonamide Group | Potential for increased activity |

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit an enzyme involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Structural and Functional Analogues

LMM5 and LMM11 (1,3,4-Oxadiazole Derivatives)

- LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide.

- LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.

Key Differences :

- The 2,5-dichlorophenyl group in the target compound likely enhances antifungal potency compared to LMM5’s methoxyphenyl (electron-donating) or LMM11’s furan (less lipophilic) .

- The azepane sulfonyl group may improve metabolic stability over benzyl or cyclohexyl groups due to reduced steric hindrance .

VNI (Sterol 14α-Demethylase Inhibitor)

- Structure : (R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide.

Key Differences :

- VNI’s imidazole moiety targets cytochrome P450 enzymes, while the target compound’s dichlorophenyl-azepane design may prioritize thioredoxin reductase inhibition .

- The 2,5-dichloro substitution in the target compound vs. 2,4-dichloro in VNI could influence spatial interactions with enzyme active sites .

4-(azepan-1-ylsulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- CAS : 533870-66-3.

- Molecular Formula : C23H26N4O6S.

| Property | Target Compound | 533870-66-5 |

|---|---|---|

| Substituent on Oxadiazole | 2,5-Dichlorophenyl | 3,5-Dimethoxyphenyl |

| XLogP3 | ~3.0 (estimated) | 2.9 |

| Hydrogen Bond Acceptors | 9 (estimated) | 9 |

Key Differences :

Biological Activity

4-(azepan-1-ylsulfonyl)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity , mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure comprising an azepane ring, a sulfonyl group, and a dichlorophenyl oxadiazole moiety. The synthesis typically involves multi-step processes including the formation of the azepane ring, introduction of the sulfonyl group, and coupling with the dichlorophenyl benzamide.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity to these targets modulates their activity, which can lead to various pharmacological effects.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that derivatives containing the oxadiazole ring possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated efficacy against Mycobacterium bovis BCG .

- Cardiovascular Effects : Some sulfonamide derivatives have been reported to influence cardiovascular parameters. For example, certain compounds can act as calcium channel inhibitors, potentially affecting coronary resistance and perfusion pressure in isolated heart models .

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound:

- Antitubercular Activity : Research conducted by Dhumal et al. (2016) highlighted the effectiveness of oxadiazole derivatives against tuberculosis pathogens. Molecular docking studies indicated strong binding affinities to key enzymes involved in fatty acid biosynthesis .

- Cardiovascular Studies : A study focusing on benzenesulfonamide derivatives evaluated their impact on coronary resistance using an isolated rat heart model. Results indicated significant changes in perfusion pressure with certain derivatives showing lower coronary resistance compared to controls .

- Pharmacokinetics : The pharmacokinetic profiles of related compounds were assessed in various studies. Parameters such as maximum plasma concentration and half-life were evaluated following ocular administration, providing insights into the bioavailability and systemic effects of these compounds .

Data Tables

Q & A

Q. What synthetic strategies are recommended for synthesizing 4-(azepan-1-ylsulfonyl)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s synthesis typically involves coupling the azepane sulfonyl moiety with a pre-formed 1,3,4-oxadiazole ring. Key steps include:

- Oxadiazole formation : Cyclization of thiosemicarbazide intermediates under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .

- Sulfonylation : Reaction of the oxadiazole intermediate with azepane sulfonyl chloride in anhydrous dichloromethane (DCM) with a base like triethylamine to neutralize HCl byproducts .

- Optimization : Monitor reaction progress via TLC or HPLC (e.g., using Chromolith® columns for high-resolution separation ). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield and purity. Adjust stoichiometry (1:1.2 molar ratio for sulfonylation) and temperature (0–5°C for exothermic steps) to minimize side products .

Q. What spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify sulfonamide (-SO₂N-) and oxadiazole (C=N) linkages. Key signals include:

- δ 8.2–8.5 ppm (aromatic protons on dichlorophenyl).

- δ 3.1–3.4 ppm (azepane methylene protons) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

- Infrared (IR) Spectroscopy : Identify sulfonyl (S=O stretch at ~1350 cm⁻¹) and oxadiazole (C=N stretch at ~1600 cm⁻¹) groups .

Advanced Research Questions

Q. How can researchers investigate the compound’s antimicrobial mechanism of action, and what in vitro models are suitable for dose-response studies?

- Methodological Answer :

- Mechanistic assays :

- Enzyme inhibition : Test inhibition of bacterial dihydrofolate reductase (DHFR) using spectrophotometric NADPH oxidation assays .

- Membrane disruption : Use SYTOX Green uptake assays to assess cytoplasmic membrane integrity in Staphylococcus aureus .

- Dose-response models :

- Broth microdilution : Determine minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative strains (e.g., E. coli ATCC 25922) in Mueller-Hinton broth, with 18–24 hr incubation .

- Time-kill kinetics : Quantify log₁₀ CFU/mL reductions at 0, 4, 8, and 24 hr post-exposure .

Q. What methodologies are recommended for assessing environmental persistence and degradation pathways of this compound?

- Methodological Answer :

- Hydrolysis studies : Incubate the compound in buffers (pH 4–9) at 25°C and 50°C. Analyze degradation products via LC-MS/MS (e.g., using Purospher® STAR columns for polar metabolites) .

- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; monitor half-life and identify byproducts (e.g., dichlorophenyl ring hydroxylation) .

- Ecotoxicity : Use Daphnia magna acute toxicity tests (48-hr LC₅₀) and algal growth inhibition assays (Raphidocelis subcapitata) under OECD guidelines .

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Standardized protocols : Adopt consistent cell lines (e.g., HepG2 for cytotoxicity) and culture conditions (e.g., 10% FBS, 37°C, 5% CO₂) .

- Data normalization : Use internal controls (e.g., doxorubicin for anticancer assays) and normalize results to protein content (Bradford assay) .

- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare datasets, accounting for variables like solvent (DMSO vs. ethanol) and exposure duration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.